2-Acetyl-5-chloro-3-methylbenzo[b]thiophene
Overview
Description
2-Acetyl-5-chloro-3-methylbenzo[b]thiophene is a chemical compound with the molecular formula C11H9ClOS and a molecular weight of 224.71 .
Molecular Structure Analysis
The molecular structure of 2-Acetyl-5-chloro-3-methylbenzo[b]thiophene consists of a thiophene ring, which is a five-membered ring with one sulfur atom, substituted with acetyl, chloro, and methyl groups .Scientific Research Applications
Synthesis and Antidepressant Activity
One notable application of benzo[b]thiophene derivatives, closely related to 2-Acetyl-5-chloro-3-methylbenzo[b]thiophene, involves the synthesis of compounds with dual action at 5-HT1A serotonin receptors and serotonin transporter, indicating potential as a new class of antidepressants. Orus et al. (2002) synthesized derivatives with different substituents, evaluating their in vitro affinity for 5-HT1A receptors and serotonin reuptake inhibition, showing compounds with significant activity in both assays (Orus et al., 2002).
Anti-inflammatory Applications
Radwan, Shehab, and El-Shenawy (2009) explored the anti-inflammatory potential of 5-substituted benzo[b]thiophene derivatives. Through chemical modification, they produced compounds exhibiting potent anti-inflammatory activity, highlighting the therapeutic potential of such derivatives in treating inflammatory conditions (Radwan, Shehab, & El-Shenawy, 2009).
Antimicrobial and Antitubercular Activities
Vasoya et al. (2005) demonstrated the biological activity of azetidinones and acetyl oxadiazoles bearing a benzo[b]thiophene nucleus, showing significant antitubercular and antimicrobial effects against a variety of microbes. This study suggests the utility of benzo[b]thiophene derivatives in developing new antimicrobial and antitubercular agents (Vasoya, Patel, Dobaria, & Joshi, 2005).
Synthesis Methodologies
A variety of synthesis methodologies have been developed to access benzo[b]thiophene derivatives efficiently. For instance, Migulin (2016) reported an expedient synthesis of 2-methyl-5-nitrobenzo[b]thiophene, showcasing the compound's utility as a building block for various organic assemblies. This work underscores the importance of 2-Acetyl-5-chloro-3-methylbenzo[b]thiophene derivatives in synthetic organic chemistry and material science (Migulin, 2016).
Cytotoxicity and Anticancer Activity
Research into the cytotoxicity and anticancer activity of benzo[b]thiophene derivatives has shown promising results. Mohareb, Wardakhan, and Hamed (2014) synthesized fused thiophene and pyrazole derivatives derived from benzo[b]thiophene, demonstrating significant cytotoxic effects against cancer cell lines. This suggests potential applications in cancer therapy, highlighting the versatility and utility of benzo[b]thiophene derivatives in medicinal chemistry (Mohareb, Wardakhan, & Hamed, 2014).
properties
IUPAC Name |
1-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClOS/c1-6-9-5-8(12)3-4-10(9)14-11(6)7(2)13/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFYTUVWAHAYMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C=C(C=C2)Cl)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40346257 | |
Record name | 1-(5-Chloro-3-methyl-1-benzothiophen-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40346257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetyl-5-chloro-3-methylbenzo[b]thiophene | |
CAS RN |
51527-18-5 | |
Record name | 1-(5-Chloro-3-methyl-1-benzothiophen-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40346257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(5-Chloro-3-methyl-benzo[b]thiophen-2-yl)-ethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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